molecular formula C22H23ClN2O2 B2464680 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one CAS No. 850743-54-3

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B2464680
CAS No.: 850743-54-3
M. Wt: 382.89
InChI Key: VQCOSGGXCXSXQE-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 3-chlorophenyl group. This can be achieved through the reaction of piperazine with 3-chlorobenzyl chloride under basic conditions.

    Coupling with Chromen-2-one: The substituted piperazine is then coupled with a chromen-2-one derivative. This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine: Another piperazine derivative with similar structural features.

    N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A compound with a piperazine ring and a benzamide group.

Uniqueness

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of a piperazine ring and a chromen-2-one core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-15-10-16(2)22-20(11-15)17(12-21(26)27-22)14-24-6-8-25(9-7-24)19-5-3-4-18(23)13-19/h3-5,10-13H,6-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCOSGGXCXSXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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